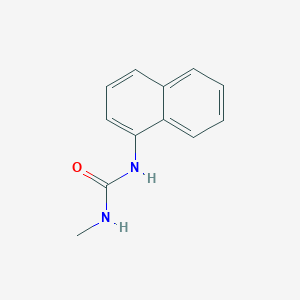

N-methyl-N'-(1-naphthyl)urea

Overview

Description

N-methyl-N'-(1-naphthyl)urea (NMU) is a synthetic compound that has been used in a variety of scientific research applications for decades. It is a highly versatile compound that has been used as a tool to study a wide range of biological processes and to develop new therapeutic strategies. NMU has been used in a variety of research areas, including neuroscience, endocrinology, and cancer research. NMU has also been used to study the effects of environmental toxins, such as heavy metals and pollutants, on the human body.

Scientific Research Applications

Synthesis and Chemical Structure

- N-methyl-N'-(1-naphthyl)urea is involved in the synthesis of various chemical compounds. For example, the reaction of urea with N-(1-naphthyl)-α and β-methyl-β-alanines leads to the synthesis of derivatives like 5(and 6)-methyl-1-(1-naphthyl)dihydrouracils and 5(and 6)-methyl-1-(1-naphthyl)-2-thioxodihydrouracils, which have been analyzed using x-ray diffraction (Baltrushis et al., 1983).

Measurement of Urea

- N-methyl-N'-(1-naphthyl)urea derivatives are used in methods for measuring urea. A notable example is the use of o-phthalaldehyde and N-(1-naphthyl)ethylenediamine for urea measurement through various methods, including manual, continuous-flow, and kinetic methods (Jung et al., 1975).

Rooting in Plants

- Certain urea-type cytokinins, including N,N′-bis-(1-naphthyl)urea, have been found to enhance adventitious root formation in plants, such as apple and mung bean. These compounds affect the rooting process differently depending on the bioassay used (Ada et al., 2005).

Conformational Adjustments in Chemical Assemblies

- In studies of conformational adjustments, derivatives of N-methyl-N'-(1-naphthyl)urea like 1-(n-methylthiazol-2-yl)-3-naphthalen-1-yl-thiourea and its urea counterparts have been analyzed. These studies highlight the importance of conformational adjustments in chemical assemblies (Phukan & Baruah, 2016).

Chemical Sensitivity and Detection

- N-methyl-N'-(1-naphthyl)urea derivatives like o-phthalaldehyde and N-(1-naphthyl)-N'-diethylethylenediamine are used for colorimetric detection of ureas. These compounds react with ureas in acidic conditions to produce colors that can be quantitatively measured (Momose, 1980).

Characterization and Thermal Stability Studies

- N,N′-bis[(2-hydroxy-1-naphthyl)methylene]urea (2-HNMU) has been the subject of synthesis, characterization, and thermal stability studies. The research has explored oxidative polycondensation reactions and analyzed the properties of the resulting oligomer (Kaya & Bilici, 2007).

Metabolic Studies

- N-methyl-N'-(1-naphthyl)urea derivatives are also studied in metabolic research. For instance, the oxidative metabolism of 2-naphthyl isothiocyanate, catalyzed by rat liver microsomes, produces N,N'-di-2-naphthylurea, offering insights into biochemical processes (Lee, 1992).

properties

IUPAC Name |

1-methyl-3-naphthalen-1-ylurea | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12N2O/c1-13-12(15)14-11-8-4-6-9-5-2-3-7-10(9)11/h2-8H,1H3,(H2,13,14,15) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VDJTZEDAWWLYLP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(=O)NC1=CC=CC2=CC=CC=C21 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20308813 | |

| Record name | N-methyl-N'-(1-naphthyl)urea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20308813 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

200.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

75038-20-9 | |

| Record name | NSC209818 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=209818 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | N-methyl-N'-(1-naphthyl)urea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20308813 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

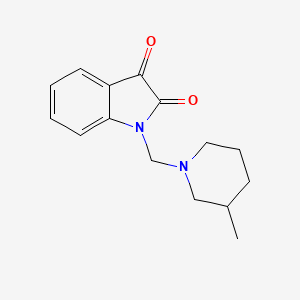

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

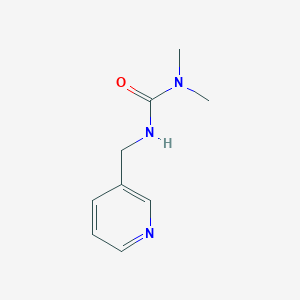

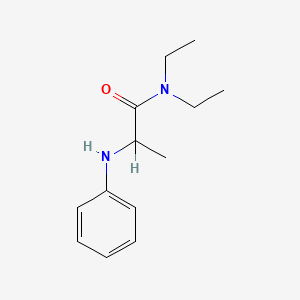

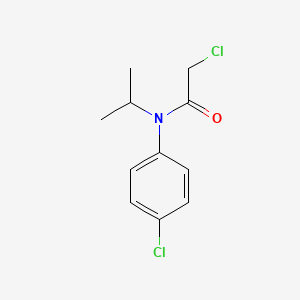

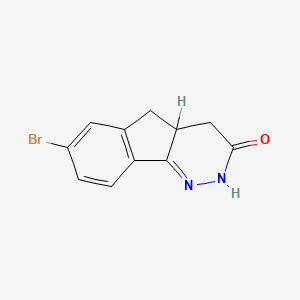

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-cyclopentyl-2-[4-(pyridin-2-yl)piperazin-1-yl]acetamide](/img/structure/B6614080.png)